molecular formula C24H51AsS B14546239 Trioctyl(sulfanylidene)-lambda~5~-arsane CAS No. 62203-83-2

Trioctyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14546239
CAS No.: 62203-83-2
M. Wt: 446.7 g/mol
InChI Key: QWGVPLWJZXDAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctyl(sulfanylidene)-lambda~5~-arsane, also known as trioctylphosphine sulfide, is an organophosphorus compound with the molecular formula C24H51PS. It is a heterocyclic organic compound that features a phosphorus atom bonded to three octyl groups and a sulfur atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trioctyl(sulfanylidene)-lambda~5~-arsane can be synthesized through the reaction of trioctylphosphine with sulfur. The reaction typically involves the following steps:

    Reactants: Trioctylphosphine and elemental sulfur.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 100-150°C to facilitate the reaction.

    Product Isolation: The resulting product, trioctylphosphine sulfide, is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of trioctylphosphine and sulfur.

    Controlled Environment: The reaction is conducted in large reactors with precise temperature and pressure control to ensure consistent product quality.

    Purification: Industrial purification methods may include continuous distillation and advanced filtration techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Trioctyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group back to the corresponding phosphine.

    Substitution: The sulfur atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Trioctylphosphine.

    Substitution Products: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Trioctyl(sulfanylidene)-lambda~5~-arsane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological sulfur-containing compounds.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, agrochemicals, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which trioctyl(sulfanylidene)-lambda~5~-arsane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical transformations. The pathways involved include:

    Nucleophilic Substitution: The sulfur atom attacks electrophilic centers, leading to the formation of new bonds.

    Redox Reactions: The compound can donate or accept electrons, facilitating oxidation or reduction processes.

Comparison with Similar Compounds

Trioctyl(sulfanylidene)-lambda~5~-arsane can be compared with other similar organophosphorus compounds, such as:

The uniqueness of this compound lies in its combination of phosphorus and sulfur, providing distinct reactivity and versatility in various chemical and industrial applications.

Properties

CAS No.

62203-83-2

Molecular Formula

C24H51AsS

Molecular Weight

446.7 g/mol

IUPAC Name

trioctyl(sulfanylidene)-λ5-arsane

InChI

InChI=1S/C24H51AsS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

QWGVPLWJZXDAII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[As](=S)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.